Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride
Description
Chemical Identity and Nomenclature
The compound is systematically named 1,5-dimethyl (2S,4S)-2-amino-4-fluoropentanedioate hydrochloride under IUPAC guidelines. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 2580104-07-8 |
| Molecular Formula | $$ \text{C}7\text{H}{13}\text{ClFNO}_4 $$ |
| Molecular Weight | 229.63–230 Da |
| SMILES Notation | COC(=O)C@HN.Cl |
The structure comprises a pentanedioate backbone with methyl ester groups at positions 1 and 5, an amino group at position 2 (S-configuration), and a fluorine atom at position 4 (S-configuration). The hydrochloride salt improves solubility for synthetic applications. The stereochemical descriptors (2S,4S) distinguish it from diastereomers like the (2R,4R) or (2S,4R) configurations, which exhibit distinct physicochemical and biological properties.
Historical Context in Fluorinated Amino Acid Research
Fluorinated amino acids emerged in the mid-20th century as tools to study enzyme mechanisms and protein interactions. The introduction of fluorine—a bioisostere for hydrogen—alters electronic density, pKa, and conformational rigidity without significantly increasing steric bulk. Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate hydrochloride represents an advancement in this field, combining fluorine substitution with ester protection to enhance stability during peptide synthesis.
Early fluorinated analogs, such as 4-fluoroglutamic acid, demonstrated the ability to modulate glutamate receptor activity. The dimethyl ester derivative discussed here builds on these findings by incorporating steric protection at the carboxyl groups, enabling selective deprotection during solid-phase synthesis. Its inclusion in building-block catalogs (e.g., Namiki-S Co.) reflects its utility in generating targeted libraries for high-throughput screening.
Significance of Stereochemical Configuration (2S,4S)
The (2S,4S) configuration is critical for molecular recognition in biological systems. For example:
- Enzyme Binding : The S-configuration at C2 aligns the amino group spatially with active-site residues in glutamate-processing enzymes, mimicking natural substrates.
- Fluorine-Induced Conformational Restriction : The 4S-fluorine atom imposes a gauche effect, stabilizing specific rotamers that enhance binding affinity to target proteins.
Comparative studies with diastereomers highlight the configuration’s impact. For instance, the (2R,4R) analog of dimethyl 2-aminopentanedioate shows reduced affinity for aminotransferases compared to the (2S,4S) form. This stereospecificity underscores the compound’s value in designing enzyme inhibitors or receptor agonists with tailored activity.
Properties
IUPAC Name |
dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO4.ClH/c1-12-6(10)4(8)3-5(9)7(11)13-2;/h4-5H,3,9H2,1-2H3;1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRWRMLSIFQEFI-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(C(=O)OC)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C[C@@H](C(=O)OC)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the synthesis. The reaction conditions often include controlled temperatures, specific solvents, and the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and amines.
Scientific Research Applications
Scientific Research Applications
- Organic Chemistry :
-
Medicinal Chemistry :
- Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate; hydrochloride has been investigated for its potential therapeutic applications. For example, it has been used to study enzyme-substrate interactions and as a probe for investigating biological pathways. The fluorine atom in the compound enhances its biological activity by influencing electronic properties and binding affinity to biological targets .
- Material Science :
Case Studies
Recent studies have highlighted the potential of Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate; hydrochloride in various applications:
- Antitumor Activity : Research has indicated that derivatives of this compound exhibit potent antitumor activity against various cancer cell lines. In vitro studies demonstrated significant growth inhibition rates, suggesting its potential as a lead compound for developing new anticancer therapies .
- Biological Pathway Investigation : The compound has been utilized to explore enzyme interactions within metabolic pathways, providing insights into its role as a biochemical probe .
Mechanism of Action
The mechanism of action of Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups allows it to form strong interactions with these targets, influencing their activity and function. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Non-Fluorinated Amino Acid Esters
Dimethyl L-Aspartate Hydrochloride (C₅H₁₀ClNO₄)
- Structure: (2S)-2-aminobutanedioate (four-carbon backbone) with methyl esters.
- Key Differences :
- Shorter carbon chain (butanedioate vs. pentanedioate).
- Absence of fluorine.
- Lower molecular weight (183.59 g/mol vs. ~229.45 g/mol for the target compound).
- Applications : Intermediate in peptide synthesis and prodrug development .
Dimethyl L-Glutamate Hydrochloride (C₇H₁₄ClNO₄)
Comparison with Fluorinated Analogs
(S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride
- Structure : Fluorine on a phenyl ring instead of the backbone.
- Key Differences :
- Aromatic fluorine vs. aliphatic fluorine.
- Different pharmacokinetic profiles due to phenyl group lipophilicity.
- Applications : Precursor for fluorinated pharmaceuticals, such as kinase inhibitors .
(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate Hydrochloride
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine | Backbone Length | Key Features |
|---|---|---|---|---|---|
| Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate hydrochloride | C₇H₁₃ClFNO₄* | ~229.45 | Yes | 5-carbon | Aliphatic fluorine, (2S,4S) chirality |
| Dimethyl L-Aspartate Hydrochloride | C₅H₁₀ClNO₄ | 183.59 | No | 4-carbon | Shorter chain, no fluorine |
| Dimethyl L-Glutamate Hydrochloride | C₇H₁₄ClNO₄ | 211.65 | No | 5-carbon | Non-fluorinated glutamate analog |
| (S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride | C₉H₁₁ClFNO₂ | 227.64 | Yes | N/A | Aromatic fluorine, phenyl backbone |
*Note: The molecular formula for the target compound is inferred due to discrepancies in , which lists C₇H₆ClN₃ (likely an error).
Pharmacological and Industrial Relevance
- Fluorine Impact : The aliphatic fluorine in the target compound may enhance blood-brain barrier penetration compared to glutamate/aspartate analogs, making it relevant for CNS-targeted drugs.
- Chirality : The (2S,4S) configuration ensures specificity in enzyme binding, critical for asymmetric synthesis and drug design.
- Patent Context: Fluorinated amino acid derivatives are prominent in patents for antiviral and anticancer agents (e.g., highlights fluorinated spirocyclic compounds).
Q & A
Q. What are the optimized synthetic routes for Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate hydrochloride, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves stereoselective reactions to preserve the (2S,4S) configuration. Key steps include:
- Catalytic hydrogenation : Use Pd/C (5–10% loading) in ethanol under 40 psi H₂ for 1–2 hours to reduce protected intermediates .
- Acidification : Treat intermediates with HCl in ethyl acetate to form the hydrochloride salt .
- Purification : Silica gel column chromatography (eluent: ethyl acetate/hexane gradients) followed by recrystallization from ethyl acetate/hexane mixtures .
Characterization : - NMR : Confirm stereochemistry via coupling constants (e.g., for vicinal protons) and fluorine chemical shifts (δ ~4.5–5.5 ppm for C-F) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
